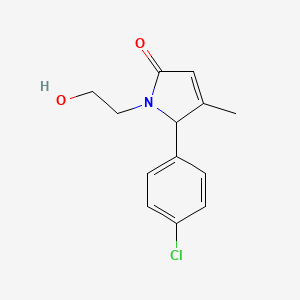
2-(4-chlorophenyl)-1-(2-hydroxyethyl)-3-methyl-2H-pyrrol-5-one
Descripción general
Descripción
2-(4-chlorophenyl)-1-(2-hydroxyethyl)-3-methyl-2H-pyrrol-5-one is a synthetic organic compound characterized by a pyrrolone ring substituted with a chlorophenyl group, a hydroxyethyl group, and a methyl group
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-1-(2-hydroxyethyl)-3-methyl-2H-pyrrol-5-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1-(2-hydroxyethyl)-3-methyl-2H-pyrrol-5-one typically involves the following steps:
Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a nitrile compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through an alkylation reaction, where an ethylene oxide or a similar reagent reacts with the pyrrolone ring.
Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing optimized reaction conditions and catalysts to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenyl)-1-(2-hydroxyethyl)-3-methyl-2H-pyrrol-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrrolone ring can be reduced to form a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-1-(2-hydroxyethyl)-3-methyl-2H-pyrrol-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application, such as its use as a pharmaceutical agent or a chemical reagent.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chlorophenyl)-1-(2-hydroxyethyl)-3-methyl-2H-pyrrol-4-one: Similar structure but with a different position of the substituents on the pyrrolone ring.
2-(4-chlorophenyl)-1-(2-hydroxyethyl)-3-methyl-2H-pyrrol-6-one: Another isomer with a different position of the substituents.
2-(4-chlorophenyl)-1-(2-hydroxyethyl)-3-methyl-2H-pyrrol-3-one: Yet another isomer with a different position of the substituents.
Uniqueness
2-(4-chlorophenyl)-1-(2-hydroxyethyl)-3-methyl-2H-pyrrol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it may offer advantages over similar compounds in terms of reactivity, stability, and biological activity.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1-(2-hydroxyethyl)-3-methyl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-9-8-12(17)15(6-7-16)13(9)10-2-4-11(14)5-3-10/h2-5,8,13,16H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTWKQJXLPGGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1C2=CC=C(C=C2)Cl)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(diethylsulfamoyl)phenyl]-2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4047382.png)
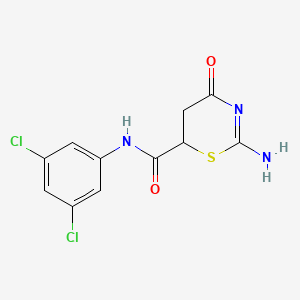
![N-[(5-methyl-2-pyrazinyl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4047392.png)
![4-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B4047397.png)
![2-[(4-amino-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-1-(4-bromophenyl)ethanone](/img/structure/B4047398.png)
![Methyl 2-{[(2-fluoroanilino)carbonyl]amino}benzoate](/img/structure/B4047407.png)
![(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B4047415.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-fluorophenyl)benzamide](/img/structure/B4047417.png)
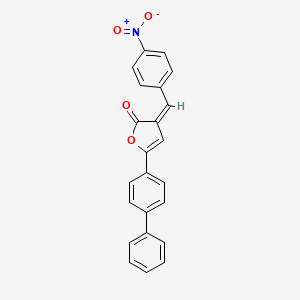
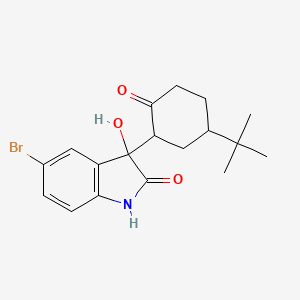
![METHYL 4-(2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-METHYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL}ACETAMIDO)BENZOATE](/img/structure/B4047429.png)
![2-{2-[(4-acetylphenyl)imino]-3-allyl-4-oxo-1,3-thiazolidin-5-yl}-N-(2-chloro-3-methylphenyl)acetamide hydrochloride](/img/structure/B4047445.png)
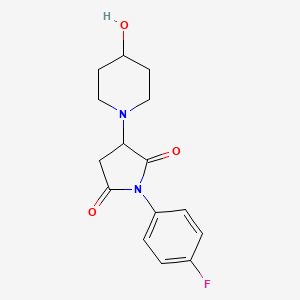
![1-[1-(4-FLUOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ETHANOL](/img/structure/B4047459.png)
